molecular formula C7H13NO2 B2846198 n-(4-Hydroxybutyl)acrylamide CAS No. 44915-40-4

n-(4-Hydroxybutyl)acrylamide

Cat. No.: B2846198
CAS No.: 44915-40-4
M. Wt: 143.186
InChI Key: YBWQZBVPWXXJKQ-UHFFFAOYSA-N
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Description

N-(4-Hydroxybutyl)acrylamide ( 44915-40-4) is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This acrylamide derivative serves as a valuable building block in organic synthesis and materials science research. Its molecular structure, featuring both a polymerizable acrylamide group and a terminal hydroxyl group, allows it to be incorporated into various polymers and hydrogels, modifying their properties and functionality. As an electrophilic compound, it can act as a Michael acceptor in reactions with biological nucleophiles . The reactivity of acrylamides is primarily driven by their α,β-unsaturated carbonyl moiety, which can undergo covalent reactions with soft nucleophiles like the thiol group in glutathione (GSH) . This reactivity is a key consideration in toxicological studies, as the conjugation with glutathione can be both a detoxification pathway and a mechanism that disturbs the cellular redox balance, potentially leading to oxidative stress . The terminal hydroxybutyl group offers a site for further chemical modification, making this compound a versatile intermediate for developing more complex molecules or functional materials. This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, as it may be harmful if inhaled or absorbed through the skin .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxybutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-7(10)8-5-3-4-6-9/h2,9H,1,3-6H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWQZBVPWXXJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Mechanisms of N 4 Hydroxybutyl Acrylamide

Established Synthetic Pathways for N-(4-Hydroxybutyl)acrylamide

Several well-documented methods exist for the synthesis of this compound, primarily centered around amidation reactions. These established routes offer reliable and efficient means to produce this valuable monomer.

Amidation Reactions for this compound Synthesis

Amidation, the formation of an amide bond, is a cornerstone of organic synthesis and represents the most common approach for producing this compound. This typically involves the reaction of an amine with a carboxylic acid derivative.

A prevalent and high-yielding method for synthesizing this compound involves the reaction of acryloyl chloride with 4-amino-1-butanol (B41920). mdpi.comnih.govrsc.org In a typical procedure, 4-amino-1-butanol is dissolved in a suitable dry solvent, such as chloroform (B151607), and the solution is cooled to 0°C. mdpi.com Acryloyl chloride, dissolved in the same solvent, is then added dropwise to the cooled amine solution. The reaction is maintained at this low temperature for several hours to control the exothermic nature of the reaction and minimize side products.

The reaction mechanism proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-amino-1-butanol attacks the electrophilic carbonyl carbon of acryloyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the amide bond. The use of a base, such as triethylamine, can be employed to neutralize the hydrochloric acid byproduct. rsc.orgrsc.org

Post-reaction, purification is typically achieved through silica (B1680970) gel column chromatography to yield the pure white solid product. mdpi.com This method has been reported to achieve yields as high as 71%. mdpi.com

Table 1: Reaction Parameters for the Synthesis of this compound via Acryloyl Chloride and 4-Aminobutanol

ParameterValueReference
ReactantsAcryloyl chloride, 4-Amino-1-butanol mdpi.com
SolventDry Chloroform mdpi.com
Temperature0°C mdpi.com
Reaction Time4 hours mdpi.com
PurificationSilica Gel Column Chromatography mdpi.com
Yield71% mdpi.com

The reaction of acryloyl chloride is a versatile method for the synthesis of various N-substituted acrylamides. rsc.orgrsc.org This approach is not limited to 4-amino-1-butanol and can be extended to a wide range of primary and secondary amines to produce a diverse library of acrylamide (B121943) monomers. The general principle remains the same: the nucleophilic attack of the amine on the carbonyl carbon of acryloyl chloride. nih.govrsc.org The reaction conditions, such as solvent and temperature, can be optimized depending on the specific amine used.

For instance, in the synthesis of N,N'-cystamine-bis-acrylamide, cystamine (B1669676) dihydrochloride (B599025) is reacted with acryloyl chloride in the presence of a strong base like sodium hydroxide. nih.gov This highlights the adaptability of using acryloyl chloride for creating complex, functionalized acrylamide structures.

Friedel-Crafts N-Alkylation and N-Acylation Approaches for N-Substituted Acrylamides

While less common for the direct synthesis of this compound, Friedel-Crafts-type reactions represent a potential, albeit more complex, avenue for the formation of N-substituted amides. These reactions typically involve the alkylation or acylation of an aromatic ring, but analogous principles can be applied to the N-functionalization of amides.

Lewis acids are known to catalyze a wide array of organic transformations, including amidation reactions. numberanalytics.comorganic-chemistry.orgrsc.org They function by activating the electrophile, making it more susceptible to nucleophilic attack. In the context of this compound synthesis, a Lewis acid could potentially be used to enhance the reactivity of acryloyl chloride or another acylating agent.

For example, Lewis acids like aluminum tribromide and trimethylsilyl (B98337) triflate have been shown to be effective in promoting Pinner reactions, which involve the reaction of nitriles with alcohols to form esters, but can also lead to amide formation as a side reaction. beilstein-journals.org While direct application to this compound synthesis from nitriles is not extensively documented, the principle of Lewis acid activation of electrophiles is a key concept in organic synthesis. numberanalytics.com The use of Lewis acids such as SnCl4 has been reported in the synthesis of organic peroxides through nucleophilic substitution, demonstrating their utility in activating substrates for reaction with nucleophiles. nih.gov

The application of Lewis acids in amidation reactions can be particularly useful for sterically hindered substrates or when milder reaction conditions are desired. orgsyn.org Boric acid, for example, has been utilized as a catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org This suggests the possibility of a direct reaction between acrylic acid and 4-amino-1-butanol catalyzed by a Lewis acid, which would be a more atom-economical approach than using acryloyl chloride.

Other Novel Synthetic Routes and Precursors for this compound

Research into novel synthetic methods continues to expand the toolkit for monomer synthesis. One such approach is the Michael addition polymerization of cystamine bisacrylamide with monomers like 4-aminobutanol. nih.gov This method is used to create bioreducible poly(amido amine) copolymers, where the 4-hydroxybutyl side chains are incorporated into a polymer backbone. nih.gov

Another area of exploration is the enzymatic synthesis of related monomers. For instance, β-glucosidase has been used to catalyze the glycosidation of hydroxyl-alkyl (meth)acrylamides. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential for biocatalysis in creating functionalized acrylamide derivatives.

Furthermore, the synthesis of precursors can also be optimized. For example, a cost-effective route to 4-amino-1-butanol, a key starting material, has been developed starting from tetrahydrofuran (B95107) and hydrogen bromide. Such advancements in precursor synthesis indirectly contribute to more efficient production of the final monomer.

Mechanistic Investigations of this compound Formation

The formation of this compound involves the creation of an amide bond between the amine group of 4-amino-1-butanol and the carbonyl group of an acrylic acid source. This is typically achieved via nucleophilic acyl substitution. The two primary approaches involve reacting 4-amino-1-butanol with either an acrylic ester, such as ethyl acrylate (B77674), or a more reactive acyl halide, like acryloyl chloride.

Detailed kinetic and thermodynamic parameters for the specific synthesis of this compound are not extensively documented in publicly available literature. However, general principles of amidation reactions apply. The reaction is typically exothermic, releasing heat upon the formation of the stable amide bond.

While specific rate constants are not available, kinetic studies on related polymerization reactions, such as the RAFT polymerization of 4-hydroxybutyl acrylate, show that monomer conversion can be very rapid, achieving over 99% conversion within 60 minutes under specific catalyzed conditions at 30°C. acs.org This indicates that the underlying chemical transformations involving these structures can be kinetically favorable. The rate of the amidation reaction itself is highly dependent on factors such as the reactivity of the acylating agent, temperature, and the presence of catalysts. For instance, the reaction with highly reactive acryloyl chloride is much faster than with less reactive ethyl acrylate.

The choice of catalyst and reaction conditions is critical in directing the synthesis of this compound towards high yield and selectivity, minimizing the formation of byproducts.

Enzymatic Catalysis

A mild and highly selective method for synthesizing N-hydroxyalkylacrylamides is through enzyme-catalyzed aminolysis. Lipases can effectively catalyze the reaction between an acrylic ester (e.g., ethyl acrylate) and an amino alcohol (e.g., 4-amino-1-butanol). conicet.gov.ar This biocatalytic approach offers a simple and gentle alternative to traditional chemical methods. conicet.gov.ar In one study, the synthesis of this compound from ethyl acrylate and 4-amino-1-butanol using this method resulted in a high yield of 94%. conicet.gov.ar

The choice of enzyme significantly impacts the reaction yield. While the 94% yield was achieved for the target compound, studies on the analogous monomer N-(2-hydroxyethyl)-acrylamide illustrate the variability among different lipases. conicet.gov.ar

Table 1: Effect of Lipase (B570770) Catalyst on the Yield of N-(2-hydroxyethyl)-acrylamide

Lipase CatalystYield (%)
Porcine pancreatic lipase (PPL)26
Lipozyme (LIP)37
Candida rugosa lipase (CRL)38
Candida antarctica lipase A (CAL A)7

Data sourced from a study on the enzyme-catalyzed preparation of N-hydroxyalkylacrylamides. conicet.gov.ar The data pertains to N-(2-hydroxyethyl)-acrylamide, a structural analog, to illustrate catalyst impact.

Chemical Synthesis Conditions

More conventional chemical syntheses often involve the reaction of 4-amino-1-butanol with acryloyl chloride. nih.gov This reaction is vigorous and typically requires careful temperature control and the use of a base to neutralize the hydrochloric acid byproduct.

Temperature: The reaction is often conducted at low temperatures (e.g., -5 to 0°C) to manage the exothermic nature of the acylation and prevent unwanted side reactions, such as polymerization of the acryloyl group. google.com

Base: A tertiary amine, such as triethylamine, is commonly added as an acid scavenger. It reacts with the HCl formed during the reaction, preventing it from protonating the 4-amino-1-butanol reactant, which would render it non-nucleophilic. google.com

Solvent: The reaction is typically performed in an inert organic solvent, such as ethyl acetate, to facilitate mixing and temperature control. google.com

The main challenge in these syntheses is preventing the Michael addition of a second 4-amino-1-butanol molecule to the carbon-carbon double bond of the newly formed acrylamide product. Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired mono-acylated product.

Table 2: Overview of Synthetic Conditions for Acrylamide Formation

MethodReactantsCatalyst/ReagentTemperatureKey Outcome/Yield
Enzymatic AminolysisEthyl acrylate, 4-amino-1-butanolLipase30°C94% yield of this compound. conicet.gov.ar
Chemical AcylationAcryloyl chloride, DiamineTriethylamine-5 to 0°CHigh conversion, reaction completion in 0-4 hours. google.com
Chemical AcylationMethacryloyl chloride, AminesNot specifiedNot specifiedSuccessful synthesis of various amide monomers. nih.gov

Purification and Isolation Techniques for this compound

Following synthesis, a multi-step purification and isolation procedure is necessary to obtain this compound of high purity. The specific steps depend on the synthetic route and the nature of the byproducts.

Initial Filtration: The first step often involves filtering the crude reaction mixture. This removes any solid materials, such as the enzyme catalyst in biocatalytic methods or the hydrochloride salt of the tertiary amine base (e.g., triethylammonium (B8662869) chloride) in chemical syntheses. conicet.gov.argoogle.com

Extraction and Washing: The product is typically extracted from the reaction mixture using an organic solvent like chloroform or dichloromethane. chemicalbook.comimreblank.ch The organic phase is then washed, often with a saturated sodium chloride solution (brine), to remove water-soluble impurities. chemicalbook.com In some cases, pH adjustments may be necessary to ensure the product and impurities are in the correct phase for efficient separation. chemicalbook.com

Drying and Concentration: The separated organic layer, containing the product, is dried over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate to remove residual water. chemicalbook.comimreblank.ch After drying, the solvent is removed, commonly under reduced pressure using a rotary evaporator, to yield the crude product, which may be an oily residue or a solid. conicet.gov.archemicalbook.com

Final Purification: For high-purity applications, further purification is required.

Column Chromatography: Silica gel column chromatography is a highly effective method for separating the target compound from unreacted starting materials and side products. google.com

Distillation/Rectification: For thermally stable compounds, distillation under high vacuum can be used to achieve high purity. chemicalbook.com

The final product is typically a solid that is stored in dry conditions at refrigerated temperatures (2-8°C) to maintain its stability.

Table 3: Common Purification Techniques for this compound

TechniquePurpose
FiltrationRemoval of solid catalysts or precipitated byproducts. conicet.gov.argoogle.com
Liquid-Liquid ExtractionSeparation of the product from aqueous or water-soluble impurities. chemicalbook.com
Washing with BrineRemoval of residual water and some water-soluble impurities from the organic phase. chemicalbook.com
Drying (e.g., with Na₂SO₄)Removal of dissolved water from the organic extract. chemicalbook.com
Rotary EvaporationEfficient removal of the volatile organic solvent to concentrate the product. conicet.gov.archemicalbook.com
Column ChromatographyHigh-purity separation of the product from structurally similar impurities. google.com
Vacuum DistillationPurification of thermally stable liquid or low-melting-point solid products. chemicalbook.com

Polymerization Science and Advanced Polymeric Materials Derived from N 4 Hydroxybutyl Acrylamide

Fundamental Polymerization Mechanisms of N-(4-Hydroxybutyl)acrylamide

The polymerization of acrylic monomers like 4-hydroxybutyl acrylate (B77674) can be achieved through various mechanisms, primarily categorized into free radical polymerization and controlled radical polymerization.

Free radical polymerization is a conventional method used to synthesize a wide range of polymers. The process is initiated by species that generate free radicals, such as peroxides or azo compounds. google.comresearchgate.net This method has been employed to create hydrogels from various hydroxyalkyl methacrylates and copolymers with N-isopropylacrylamide. nih.gov While effective for producing high molecular weight polymers, conventional free radical polymerization offers limited control over the polymer's molecular weight, molecular weight distribution (polydispersity), and complex architecture. mdpi.comsigmaaldrich.com

To overcome the limitations of conventional free radical polymerization, controlled radical polymerization (CRP) techniques have been developed. mdpi.comnih.gov Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex structures like block copolymers. nih.govnih.govtcichemicals.com These techniques maintain a high population of living polymer chains that can be reactivated for further polymerization, enabling the creation of well-defined materials. sigmaaldrich.comsigmaaldrich.com

RAFT polymerization is a versatile CRP method applicable to a broad range of monomers, including acrylates, in various reaction conditions. sigmaaldrich.com It relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization by reversibly deactivating propagating radical chains. sigmaaldrich.comsigmaaldrich.com This process allows for the synthesis of well-defined homopolymers and block copolymers of 4-hydroxybutyl acrylate (HBA). acs.orgrsc.org The retention of the thiocarbonylthio end-group is crucial for the living character of the polymerization, making it ideal for creating block copolymers and end-functional polymers. sigmaaldrich.com

RAFT aqueous dispersion polymerization is a powerful technique, often utilized in a strategy known as Polymerization-Induced Self-Assembly (PISA), to produce well-defined block copolymer nano-objects. acs.orgnih.gov In a typical PISA synthesis involving HBA, a water-soluble polymer block (a macro-CTA) is first synthesized. This hydrophilic block is then chain-extended with the HBA monomer in water. acs.orgnih.gov Since HBA is water-miscible but its corresponding polymer, poly(4-hydroxybutyl acrylate) (PHBA), is hydrophobic, the growing PHBA block becomes insoluble in the aqueous medium. acs.orgrsc.orgnih.gov This insolubility drives the in situ self-assembly of the amphiphilic diblock copolymers into various morphologies, such as spheres, worms, or vesicles. rsc.orgwhiterose.ac.uk

For instance, the RAFT aqueous dispersion polymerization of HBA using a poly(glycerol monomethacrylate) (PGMA) macro-CTA has been shown to produce a range of PGMA-PHBA nano-objects. acs.orgnih.gov Kinetic studies of these polymerizations show a linear evolution of molecular weight with monomer conversion and low dispersity values (Mw/Mn), confirming the well-controlled, living nature of the process. acs.orgacs.org

Table 1: Evolution of Copolymer Morphology during RAFT Aqueous Dispersion Polymerization

This table illustrates the progression of nano-object morphology as a function of polymerization time for a specific PISA formulation targeting PGMA100-PHBA650.

Polymerization Time (minutes)HBA Conversion (%)Predominant Morphologyz-Average Diameter (nm)
0-4< 5Soluble Chains~10
847Spheres36
1486Worms115
2096Worms + Vesicles210
2598Vesicles300
60> 99Vesicles606
Data sourced from references acs.orgwhiterose.ac.uk.

The structure of the RAFT agent, particularly the end-group, plays a critical role in the synthesis and stability of the resulting nanoparticles. rsc.orgresearchgate.net By choosing a RAFT agent with a specific functional group, properties like pH-responsiveness can be imparted to the final polymer. For example, using a carboxylic acid-functionalized RAFT agent to prepare poly(2-hydroxyethyl acrylate)-poly(4-hydroxybutyl acrylate) (PHEA-PHBA) nanoparticles results in particles that are colloidally stable at neutral or high pH due to the deprotonation of the carboxylic acid end-groups. rsc.orgresearchgate.netwhiterose.ac.uk These nanoparticles exhibit reversible flocculation below a certain pH (e.g., pH 5.1) as the end-groups become protonated, losing their charge. rsc.orgwhiterose.ac.uk

Conversely, using a morpholine-functionalized RAFT agent can yield nanoparticles that are stable at low pH and flocculate above a certain pH (e.g., pH 5). rsc.orgresearchgate.netwhiterose.ac.uk This control over colloidal stability, conferred by the RAFT agent's structure, is a form of electrosteric stabilization, where both charge repulsion and steric hindrance from the polymer chains contribute to stability. researchgate.netwhiterose.ac.uk The choice of a non-ionic RAFT agent is also important in certain contexts to avoid pH-induced morphological transitions. acs.org

Table 2: Effect of RAFT Agent End-Group on Nanoparticle Stability

This table summarizes how different functional end-groups on the RAFT agent affect the pH-dependent stability of PHEA-PHBA nanoparticles.

RAFT Agent End-GroupStabilizing BlockCore-Forming BlockpH for Colloidal StabilitypH for Flocculation
Carboxylic Acid (HOOC-)PHEAPHBA> 5.1< 5.1
Morpholine (Mo-)PHEAPHBA< 5.0> 5.0
Data sourced from references rsc.orgresearchgate.netwhiterose.ac.uk.

Diblock copolymers containing a PHBA block exhibit significant and often counter-intuitive thermoresponsive properties. acs.orgrsc.org Unlike many thermoresponsive polymers that dehydrate and collapse upon heating, the PHBA block becomes more hydrated at elevated temperatures. rsc.orgnih.gov This increased hydration and chain mobility drives remarkable order-order morphological transitions in aqueous dispersions of the nano-objects. rsc.org

For example, a single dispersion of PEG₁₁₃-PHBA₃₅₀ diblock copolymer nano-objects can reversibly switch from spheres at low temperatures to worms and then to vesicles and lamellae as the temperature is increased. rsc.org Similarly, PDMAC₅₆-PHBA₂₁₈₋₂₆₉ worms can transform into spheres upon cooling to 3°C and into vesicles when heated to 50°C. nih.govacs.org This behavior is attributed to the weakly hydrophobic nature of the PHBA block and its low glass transition temperature, which allows for high chain mobility. acs.orgrsc.org These thermal transitions can be tracked using techniques like dynamic light scattering (DLS) and oscillatory rheology. rsc.orgnih.gov

Table 3: Temperature-Induced Morphological Transitions of PHBA-Based Copolymers

This table shows the observed morphologies of different PHBA-containing diblock copolymers at various temperatures.

CopolymerMorphology at ~2-20°CMorphology at Intermediate Temp.Morphology at High Temp. (~50-75°C)
PEG₁₁₃-PHBA₃₅₀SpheresWormsVesicles/Lamellae
PDMAC₅₆-PHBA₂₁₈₋₂₆₉Spheres (at 3°C)Worms (at ~20°C)Vesicles (at 50°C)
PEG₄₅-PHBMA₂₀*SpheresWorms (onset ~44°C)Vesicles/Lamellae (>60°C)
HOOC-PHEA₇₃-PHBA₂₆₅SpheresWormsVesicles
Note: PHBMA is poly(hydroxybutyl methacrylate), an isomer, which also shows thermoresponsive behavior. Data sourced from references rsc.orgwhiterose.ac.uknih.govacs.org.

Controlled Radical Polymerization (CRP) Techniques for this compound

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound and its Derivatives
pH-Dependent Colloidal Stability of this compound Copolymers

The colloidal stability of nanoparticles formed from copolymers containing this compound (HBA) can be significantly influenced by pH, particularly when the copolymer chains possess ionizable end-groups. This behavior is a key aspect of their design for various applications, as it allows for reversible flocculation and stabilization under specific environmental conditions.

In a study involving all-acrylic diblock copolymer nanoparticles of poly(2-hydroxyethyl acrylate)-poly(4-hydroxybutyl acrylate) (PHEA-PHBA), the influence of the end-group functionality on pH-dependent stability was demonstrated. rsc.org When a carboxylic acid-functionalized Reversible Addition-Fragmentation Chain Transfer (RAFT) agent was used, the resulting HOOC-PHEA₇₃-PHBA₂₁₇ nanoparticles exhibited reversible flocculation at a pH below 5.1. rsc.org This is attributed to the protonation of the carboxylate end-groups, which diminishes the electrostatic repulsion between particles. Conversely, when a morpholine-functionalized RAFT agent was employed, the Mo-PHEA₇₆-PHBA₁₆₀ nanoparticles were stable at lower pH but flocculated above pH 5. rsc.org

Atom Transfer Radical Polymerization (ATRP) of this compound Derivatives

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used controlled radical polymerization (CRP) technique for synthesizing well-defined polymers with controlled architectures. springernature.comtcichemicals.com The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal catalyst, which creates a low concentration of active propagating radicals. springernature.comcmu.edu This process allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers and star polymers. tcichemicals.commdpi.com

While direct ATRP of this compound is not extensively detailed in the provided context, the principles of ATRP can be applied to acrylamide (B121943) derivatives. The success of ATRP is highly dependent on the choice of monomer, initiator, catalyst system (transition metal and ligand), and solvent. tcichemicals.comcmu.edu For instance, the ATRP of N-isopropylacrylamide (NIPAM) has been systematically investigated, demonstrating that controlled polymerization can be achieved in a mixture of ethanol (B145695) and water with the addition of specific salts and a Cu(II) species to improve control over the kinetics. rsc.org This suggests that similar strategies could be employed for the controlled polymerization of this compound.

The synthesis of block copolymers is a significant application of ATRP. rsc.orgmdpi.com For example, diblock copolymers of N-isopropylacrylamide and N,N-dimethylacrylamide have been successfully synthesized via sequential monomer addition using a CuCl/Me₆Tren catalyst system. mdpi.com This highlights the potential of ATRP to create complex polymeric structures incorporating acrylamide-based monomers.

Nitroxide-Mediated Polymerization (NMP) in this compound Systems

Nitroxide-Mediated Polymerization (NMP) is another key method of reversible deactivation radical polymerization (RDRP). researchgate.net Historically, NMP was primarily limited to styrenic polymers, but advancements with second-generation nitroxides have expanded its utility to include acrylates, acrylamides, and dienes, allowing for controlled polymerization of these monomers. researchgate.net The mechanism of NMP is based on the reversible termination of growing polymer chains by a stable nitroxide radical. researchgate.net

While specific examples of NMP applied directly to this compound are not detailed in the provided search results, the general principles are applicable to acrylamide systems. NMP has been successfully used in aqueous dispersion polymerization to create block copolymers. For instance, poly(sodium acrylate) has been chain-extended with styrene (B11656) and n-butyl acrylate in water to form spherical nanoparticles. researchgate.net This demonstrates the feasibility of using NMP for polymerization-induced self-assembly (PISA) in aqueous media.

Recent developments in NMP include photo-induced NMP, which has been successfully applied to various methacrylate (B99206) esters. scirp.org This technique often utilizes an azoinitiator and a nitroxide mediator like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a photo-acid generator. scirp.org Such advancements could potentially be adapted for the controlled polymerization of this compound, offering an alternative to other CRP methods.

Synthesis and Characterization of Copolymers Incorporating this compound

Diblock and Triblock Copolymers of this compound

Diblock and triblock copolymers containing this compound (or its acrylate analogue, 4-hydroxybutyl acrylate, HBA) are often synthesized using controlled radical polymerization techniques like RAFT to create materials with specific self-assembly behaviors and responsiveness to stimuli.

For example, a series of all-acrylic poly(2-hydroxyethyl acrylate)ₓ-poly(4-hydroxybutyl acrylate)ᵧ (PHEAₓ–PHBAᵧ) diblock copolymer nanoparticles have been prepared through a one-pot RAFT aqueous dispersion polymerization. rsc.org The properties of these copolymers, such as their pH-dependent colloidal stability, are influenced by the end-groups of the polymer chains. rsc.org

In another study, the RAFT aqueous dispersion polymerization of HBA was conducted using a poly(glycerol monomethacrylate) (PGMA) macro-chain transfer agent to produce PGMA-PHBA diblock copolymers. acs.org The polymerization, initiated by a redox system at 30°C, achieved high monomer conversion within an hour. The resulting diblock copolymers self-assembled into various morphologies, including spheres, worms, and vesicles, depending on the block lengths. acs.org These nano-objects exhibited thermoresponsive behavior. acs.org

The synthesis of charge-stabilized poly(4-hydroxybutyl acrylate) (PHBA) latexes has also been achieved via RAFT aqueous dispersion polymerization using a carboxylic acid-functionalized RAFT agent. acs.orgresearchgate.net These PHBA latexes can serve as precursors for the synthesis of diblock copolymers through a process known as reverse sequence polymerization-induced self-assembly (PISA). By adding a hydrophilic monomer like 2-(N-(acryloyloxy)ethyl pyrrolidone) (NAEP), the PHBA latex dissolves and subsequently forms sterically stabilized PHBA-PNAEP diblock copolymer nanoparticles. acs.orgresearchgate.net

The following table summarizes key parameters from a study on the synthesis of charge-stabilized PHBA latexes, which are precursors for diblock copolymers. acs.org

Target PHBA DPFinal HBA Conversion (%)Mₙ (GPC, g/mol )Mₙ/Mₙ (GPC)z-Average Diameter (nm)Zeta Potential (mV)
150>9916,8001.29198-41
250>9923,2001.41204-43

Table 1: Molecular weight and particle size data for charge-stabilized PHBA latexes prepared by RAFT aqueous dispersion polymerization.

Graft Copolymers and Surface Modification with this compound

Graft polymerization is a powerful technique for modifying the surface properties of materials by covalently attaching polymer chains to a substrate. arxiv.org This method has been used to introduce functional monomers like this compound and its derivatives onto various surfaces to enhance properties such as protein resistance and metal ion adsorption. researchgate.netscirp.org

For instance, N-(4-hydroxybutyl)methacrylamide was among a series of hydroxyl amide monomers graft-polymerized onto light-sensitive poly(ether sulfone) (PES) porous films. researchgate.net This surface modification was shown to impart protein resistance to the membranes, with performance comparable to well-established anti-fouling monomers. researchgate.net

Radiation-Induced Graft Polymerization of 4-Hydroxybutyl Acrylate Glycidyl (B131873) Ether

Radiation-induced graft polymerization is a common method for surface modification where high-energy radiation is used to create active sites on a polymer backbone, which then initiate the polymerization of a monomer. scirp.orgsemanticscholar.org This technique has been applied to graft 4-hydroxybutyl acrylate glycidyl ether (a derivative of this compound) onto various substrates.

In one study, 4-hydroxybutyl acrylate glycidyl ether (4-HB) was grafted onto a polyethylene (B3416737)/polypropylene (PE/PP) nonwoven fabric using a pre-irradiation method. scirp.orgscirp.org The degree of grafting was controlled by varying the irradiation dose, monomer concentration, and reaction time. scirp.orgscirp.org The grafted fabric was subsequently modified with ethylenediamine (B42938) to create an adsorbent for heavy metal ions, which showed a high capacity for copper and lead. scirp.orgscirp.org

The following table presents data on the degree of grafting of 4-HB onto PE/PP nonwoven fabric under different irradiation doses. scirp.org

Irradiation Dose (kGy)Degree of Grafting (%)
10~20
20~80
30~135
40~160
50~160

Table 2: Effect of irradiation dose on the degree of grafting of 4-hydroxybutyl acrylate glycidyl ether onto PE/PP nonwoven fabric.

In a similar application, 4-hydroxybutyl acrylate glycidyl ether was grafted onto ultra-high molecular weight polyethylene (UHMWPE) fibers, which were then functionalized with amidoxime (B1450833) groups for the selective adsorption of uranium. rsc.org This demonstrates the versatility of radiation-induced graft polymerization for creating functional materials for environmental remediation.

Hydrogel Formulations from this compound

Hydrogels, which are three-dimensional networks of hydrophilic polymers, can absorb and retain large amounts of water or biological fluids. acs.org this compound (HBAAm) is a monomer that can be used to create hydrogels with specific, desirable properties. These hydrogels are of interest for various applications due to their biocompatibility and tunable characteristics.

Crosslinked Poly(hydroxybutyl acrylate-co-acrylamide) Hydrogels

Hydrogels composed of copolymers of hydroxybutyl acrylate (HBA) and acrylamide (AAm), chemically crosslinked, have been synthesized and studied. vot.plbibliotekanauki.plvot.plresearchgate.net In one such study, two series of poly(HBA-co-AAm) hydrogels were created using radical polymerization. vot.plbibliotekanauki.plvot.plresearchgate.net The first series focused on optimizing the ratio of HBA to AAm while keeping the amount of the crosslinking agent, methylene (B1212753) bisacrylamide (MBA), constant. vot.plbibliotekanauki.plvot.plresearchgate.net The second series varied the amount of MBA while maintaining a fixed monomer ratio. vot.plbibliotekanauki.plvot.plresearchgate.net

The resulting hydrogels were characterized to understand their structural and mechanical properties. vot.plbibliotekanauki.plvot.plresearchgate.net Techniques such as Fourier-transform infrared spectroscopy (FTIR) were used to confirm the copolymer structure. vot.plbibliotekanauki.plresearchgate.net Swelling parameters and mechanical properties, including Young's modulus, were also tested. vot.plbibliotekanauki.plvot.plresearchgate.net It was found that hydrogels with a high Young's modulus and a high degree of swelling were particularly effective in adsorbing heavy metal ions like Co2+, Ni2+, and Cd2+. vot.plbibliotekanauki.plvot.plresearchgate.net The efficiency of this adsorption was influenced by factors such as the adsorbent dose, the duration of exposure, and the pH of the solution. vot.plbibliotekanauki.plresearchgate.net

The equilibrium water content (EWC) of these hydrogels was found to be in the range of 84–96%. researchgate.net The hydrogel with the composition 70HBA/30AAm/1MBA showed the highest EWC, while the one with the composition 70HBA/30AAm/2.5MBA had the lowest swelling capacity. researchgate.net This suggests that a lower amount of the crosslinker MBA facilitates the diffusion of water molecules out of the gel. researchgate.net

Interactive Table: Properties of Crosslinked Poly(HBA-co-AAm) Hydrogels

Hydrogel Composition (HBA/AAm/MBA)Key CharacteristicFindingReference
70/30/1Equilibrium Water Content (EWC)Highest EWC researchgate.net
70/30/2.5Swelling CapacityLowest swelling capacity researchgate.net
GeneralAdsorption of Heavy Metal IonsEffective for Co2+, Ni2+, and Cd2+ vot.plbibliotekanauki.plvot.plresearchgate.net
Stimuli-Responsive Hydrogels (e.g., pH, Temperature)

Stimuli-responsive hydrogels, also known as "smart" hydrogels, can undergo significant changes in their properties in response to external stimuli such as pH and temperature. nih.govmdpi.com This behavior makes them highly valuable for a range of applications.

pH-Responsive Hydrogels:

The pH-responsive behavior of hydrogels containing this compound is often due to the presence of ionizable groups within the polymer network. vot.plmdpi.com For instance, in poly(HBA-co-AAm) hydrogels, the amino groups of acrylamide can become protonated at low pH values. vot.pl This protonation leads to electrostatic repulsion with positively charged ions, which can reduce the hydrogel's ability to adsorb metal ions through complexation. vot.pl As the pH increases, for example from 3 to 5, the adsorption capacity for ions like Co2+, Ni2+, and Cd2+ significantly improves. vot.pl

In other systems, such as those involving poly(4-hydroxybutyl acrylate) (PHBA) latex particles, pH changes can trigger dissociation. acs.org For diblock copolymer nanoparticles with PHBA cores, deprotonation of terminal carboxylic acid groups occurs as the pH rises above 4.4. acs.org This leads to swelling and, eventually, dissociation of the nanoparticles into molecularly-dissolved chains above pH 6.5 due to the buildup of anionic charge. acs.org

Temperature-Responsive Hydrogels:

Temperature is another key stimulus for hydrogels containing HBAAm-related polymers. Poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermoresponsive polymer with a lower critical solution temperature (LCST) of around 32°C. nih.govmdpi.com Below this temperature, the polymer is hydrophilic and swells in water, while above the LCST, it becomes hydrophobic and shrinks, expelling water. acs.orgnih.govnih.gov

The incorporation of HBA or its isomers can significantly influence the thermoresponsive behavior of hydrogels. nih.govresearchgate.net For example, poly(4-hydroxybutyl acrylate) is more weakly hydrophobic and has a lower glass transition temperature than its isomer, poly(2-hydroxypropyl methacrylate) (PHPMA), leading to greater thermoresponsive character. nih.govresearchgate.net Latexes of PHBA have shown thermoreversible changes in particle size. whiterose.ac.uk For instance, a PHBA latex had a z-average diameter of 147 nm at 5°C, which increased to 390 nm at 40°C, and then returned to 143 nm upon cooling back to 4°C. acs.orgwhiterose.ac.uk This temperature-dependent behavior is linked to changes in the degree of hydration of the polymer chains. acs.org

Interactive Table: Stimuli-Responsive Behavior of HBAAm-related Hydrogels

StimulusPolymer SystemObserved ResponseReference
pHPoly(HBA-co-AAm)Increased metal ion adsorption with increasing pH (from 3 to 5). vot.pl
pHPHBA-PNAEP nanoparticlesDissociation above pH 6.5 due to deprotonation of carboxylic acid groups. acs.org
TemperaturePHBA latexReversible increase in particle size from ~150 nm at 5°C to ~400 nm at 40°C. acs.orgwhiterose.ac.uk
TemperaturePGMA-PHBA worm gelsPhysical gelation occurred at approximately 30–32°C. nih.gov

Advanced Characterization Techniques for Polymeric Systems

To fully understand the properties and behavior of polymeric systems derived from this compound, a suite of advanced characterization techniques is employed. These methods provide detailed information about the polymer's structure, molecular weight, and colloidal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed chemical structure of polymers. ¹H NMR, in particular, is frequently used to confirm the successful synthesis of polymers and to quantify monomer conversion during polymerization. acs.orgresearchgate.net

For instance, in the synthesis of anionic PHBA latex, ¹H NMR spectroscopy was used to track the disappearance of monomer vinyl signals (at 5.9, 6.2, and 6.4 ppm) and the appearance of acrylic backbone signals (at 1.5–1.9 ppm), confirming a high monomer conversion of at least 97%. acs.org Similarly, for diblock copolymers, ¹H NMR is used to determine the final copolymer composition by comparing the integrated signals of the different monomer units. rsc.org

Variable temperature ¹H NMR studies can provide insights into the hydration state of polymer chains in response to temperature changes. acs.orgresearchgate.net For a PHBA latex dispersed in D₂O, spectra were recorded at different temperatures to calculate the apparent degree of hydration of the PHBA chains. acs.orgresearchgate.net This is achieved by normalizing the integrated proton signal to that of the fully dissolved polymer in a solvent like CD₃OD. researchgate.net These studies have shown that the degree of hydration for PHBA chains increases with temperature, from 38% at 5°C to nearly 100% at 40°C. acs.org

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight and molecular weight distribution (or dispersity, M_w/M_n) of polymers. acs.orgnih.gov This information is crucial for understanding how the polymerization process affects the final polymer properties.

In the RAFT polymerization of HBA, GPC analysis showed a linear evolution of molecular weight with monomer conversion, which is indicative of a controlled or "living" polymerization process. acs.org The dispersity values (M_w/M_n) obtained were typically low, often less than 1.20, further confirming the controlled nature of the polymerization. acs.org For diblock copolymers, GPC is used to confirm efficient chain extension from the first block to the second. nih.gov The GPC trace of the final diblock copolymer will show a clear shift to higher molecular weight compared to the precursor block, with minimal residual precursor, indicating a high blocking efficiency. nih.govrsc.org

Interactive Table: GPC Data for PHBA Homopolymers

Target DPM_w/M_nIndicationReference
150<1.20Controlled polymerization, low dispersity acs.org
250<1.20Controlled polymerization, low dispersity acs.org

Dynamic Light Scattering (DLS) for Colloidal Properties and Particle Size

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. acs.org It is particularly useful for characterizing the hydrodynamic diameter and size distribution (polydispersity index, PDI) of polymer latexes, nanoparticles, and micelles. acs.orgresearchgate.net

DLS studies have been instrumental in demonstrating the stimuli-responsive nature of HBA-based polymers. For example, DLS was used to show the thermoreversible size change of PHBA latex particles, which increased in diameter from approximately 150 nm at 5°C to nearly 400 nm at 40°C. acs.orgwhiterose.ac.uk DLS is also used to monitor the evolution of particle size during polymerization-induced self-assembly (PISA). researchgate.netacs.orgwhiterose.ac.uk In a typical PISA synthesis, DLS can track the formation of initial spherical micelles and their subsequent transformation into worms or vesicles as the polymerization progresses. researchgate.netacs.orgwhiterose.ac.uk

Furthermore, DLS can be used to study the pH-responsiveness of nanoparticles. For PHBA-PNAEP nanoparticles, DLS measurements at different pH values showed that the particles were stable at around 57 nm in acidic conditions (pH 2.0-4.4) but swelled to approximately 200 nm at higher pH due to deprotonation and hydration of the core-forming PHBA chains. acs.org

Interactive Table: DLS Data for HBA-Based Colloidal Systems

Polymer SystemConditionz-Average Diameter (nm)PDIReference
PHBA₁₅₀ latex5°C1470.21 acs.orgwhiterose.ac.uk
40°C3900.13 acs.orgwhiterose.ac.uk
PHBA₂₅₀–PNAEP₁₄₈ nanoparticlespH 2.0-4.457- acs.org
>pH 4.4Increases up to 200- acs.org

Table of Compounds

Compound Name
This compound
Poly(hydroxybutyl acrylate-co-acrylamide)
Methylene bisacrylamide
Poly(4-hydroxybutyl acrylate)
Poly(2-hydroxypropyl methacrylate)
Poly(N-isopropylacrylamide)
2-(N-(acryloyloxy)ethyl pyrrolidone)
Poly(glycerol monomethacrylate)

Transmission Electron Microscopy (TEM) for Morphological Analysis

Research in related areas, particularly on the acrylate analogue, poly(4-hydroxybutyl acrylate) (PHBA), extensively uses TEM. These studies often reveal the formation of various morphologies such as spheres, worms, and vesicles in block copolymer systems. acs.orgwhiterose.ac.ukresearchgate.net For instance, the analysis of PHBA latex particles by TEM has shown polydisperse spherical morphologies. acs.org A critical challenge in the TEM analysis of such polymers is their low glass transition temperature (Tg), which can cause the polymer to form a film on the TEM grid, obscuring the nanoparticle morphology. acs.orgwhiterose.ac.uk To overcome this, researchers often employ cross-linking techniques, for example using glutaraldehyde, to stabilize the nanoparticle structures before imaging. acs.orgacs.org

While these methodologies are standard in polymer science, direct application and published results for materials based solely on this compound are not present in the reviewed sources.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Structure

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify functional groups within a molecule, confirming the chemical structure of monomers and the resulting polymers. For polymers containing this compound, FTIR can be used to verify the polymerization and characterize the key chemical bonds.

In a study of a main-chain azobenzene (B91143) polymer incorporating this compound, FTIR spectroscopy was used to analyze the interactions between polymer chains. preprints.org The spectra revealed characteristic peaks associated with the amide units originating from the this compound monomer. preprints.org Specifically, the analysis focused on the hydrogen-bonding interactions, which are crucial for the polymer's properties. preprints.org

The following table summarizes the key FTIR absorption bands identified for a polymer containing this compound units. preprints.org

Frequency (cm⁻¹)Vibration TypeFunctional GroupReference
3306–3377N-H StretchingAmide preprints.org
~1670"Free" C=O StretchingAmide I preprints.org
~1639Hydrogen-Bonded C=O StretchingAmide I preprints.org

These bands confirm the presence of the amide functional group from the this compound monomer in the final polymer structure. The shift in the C=O stretching frequency provides evidence of hydrogen bonding between the amide units, a key feature influencing the material's supramolecular architecture and properties. preprints.org In copolymers of hydroxybutyl acrylate and acrylamide, characteristic amide and ester peaks are also observed, including N-H, C=O (amide and ester), and C-O-C bands.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top 1 to 10 nanometers of a material's surface. nih.gov This makes it invaluable for the characterization of functional polymeric materials, coatings, and biomaterials where surface properties are paramount. nih.gov

Despite its utility in polymer science, there is no specific research data available in the reviewed literature that details the use of XPS for the surface compositional analysis of homopolymers or advanced materials derived solely from this compound. While XPS is frequently used to characterize complex polymer systems, including hydrogels and functional coatings for contact lenses, specific data tables or detailed findings for this compound-based materials have not been published in the surveyed sources. The technique is capable of providing quantitative elemental data and identifying the bonding environments of elements like carbon, oxygen, and nitrogen, which would be essential for confirming the surface structure of poly(this compound). nih.gov

Applications of N 4 Hydroxybutyl Acrylamide and Its Polymers in Biomedical Research and Technology

Drug Delivery Systems

Polymers based on N-(4-Hydroxybutyl)acrylamide and its isomer 4-hydroxybutyl acrylate (B77674) (HBA) are particularly well-suited for drug delivery due to their biocompatibility and tunable properties. They can be engineered to form a variety of structures that encapsulate, protect, and release therapeutic agents in a controlled manner.

Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate therapeutic molecules. acs.org The release of a drug from a hydrogel is governed by its swelling behavior and the diffusion of the drug through the polymer matrix. acs.orgresearchgate.net Polymers of HBA, a structural isomer of this compound, exhibit significant thermoresponsive behavior, which is crucial for creating "smart" hydrogels for controlled release. acs.org

Research has shown that diblock copolymers containing a PHBA block are highly sensitive to temperature changes. For instance, aqueous dispersions of these copolymers can undergo reversible transitions from a solution of individual nanoparticles to a free-standing hydrogel upon a change in temperature. acs.org This transition is driven by a shift in the morphology of the copolymer aggregates, for example, from spheres to entangled worms that form the gel network. acs.orgsigmaaldrich.com This property can be harnessed to trigger drug release; a drug-loaded hydrogel could be designed to release its payload in response to local temperature changes, such as those induced by inflammation or external heating. The degree of hydration of the PHBA block increases with temperature, which influences the swelling and release kinetics. acs.org

Table 1: Properties of HBA-Based Copolymers Relevant to Hydrogel Drug Delivery
Copolymer SystemKey PropertyMechanism/FindingPotential Application
PGMA-PHBAThermoresponsive GelationUndergoes a reversible sphere-to-worm transition, forming a hydrogel at a critical gelation temperature (CGT) of around 30–32 °C. acs.orgInjectable drug delivery system that solidifies into a drug-releasing hydrogel at body temperature.
PHBA-based latexTemperature-Dependent HydrationThe degree of hydration of PHBA chains increases significantly with temperature (e.g., from 38% at 5°C to ~100% at 40°C). acs.orgModulation of drug release rates through temperature control.

Polymeric micelles and other self-assembled nano-objects are core-shell structures that can solubilize and transport poorly water-soluble drugs. mdpi.com The hydrophobic core serves as a reservoir for the drug, while the hydrophilic shell provides stability in aqueous environments and prevents nonspecific interactions. mdpi.com

The synthesis of diblock copolymers containing PHBA via Reversible Addition-Fragmentation Chain Transfer (RAFT) aqueous dispersion polymerization has been shown to produce a variety of thermoresponsive nano-objects, including spheres, worm-like micelles, and vesicles. acs.orgsigmaaldrich.com The specific morphology can be precisely controlled by adjusting parameters such as the degree of polymerization of each block and the temperature. sigmaaldrich.com For example, researchers have constructed pseudo-phase diagrams for poly(glycerol monomethacrylate)-poly(4-hydroxybutyl acrylate) (PGMA-PHBA) copolymers, mapping out the conditions that lead to different nanostructures. sigmaaldrich.com

These nano-objects are highly dynamic. A dispersion of PGMA-PHBA worms can transform into spheres upon cooling, leading to the dissolution of a hydrogel into a low-viscosity solution. acs.org This "shape-shifting" behavior is highly attractive for targeted drug delivery. A drug could be encapsulated within these nanostructures, and its release could be triggered by a change in temperature at the target site, which induces a morphological transition. nih.gov The ability to switch between morphologies makes these systems promising for creating advanced, stimuli-responsive drug carriers. mdpi.com

Table 2: Thermoresponsive Morphologies of PGMA-PHBA Diblock Copolymer Nano-Objects
MorphologyFormation Condition ExampleKey FeatureReference
SpheresFormed at lower temperatures (e.g., 4 °C) or with shorter PHBA blocks.Discrete nanoparticles. acs.org
Worms (Filamentous Micelles)Formed at intermediate temperatures (e.g., 21-37 °C) and specific block ratios.Can entangle to form reversible hydrogels. acs.orgsigmaaldrich.com
Vesicles (Polymersomes)Formed at higher temperatures or with longer PHBA blocks.Hollow structures capable of encapsulating hydrophilic molecules in their aqueous core. sigmaaldrich.com

Tissue Engineering and Regenerative Medicine

Tissue engineering aims to repair or replace damaged tissues by combining cells, growth factors, and biocompatible scaffolds. nih.gov These scaffolds provide a temporary, three-dimensional matrix that supports cell attachment, proliferation, and differentiation, mimicking the natural extracellular matrix (ECM). nih.govresearchgate.net

The same properties that make this compound-based polymers suitable for drug delivery also make them excellent candidates for creating biomaterials and scaffolds in regenerative medicine. sci-hub.se Hydrogels formed from these polymers are particularly promising because their high water content and soft consistency resemble natural tissue. google.com

Copolymers of HBA, such as PGMA-PHBA, can form thermoresponsive worm gels. acs.org These gels are being explored as next-generation materials for cell biology applications, including the storage and delivery of human stem cells. The ability of the gel to dissolve into a low-viscosity solution upon cooling allows for easy recovery of cells without enzymatic or mechanical damage. sigmaaldrich.com The biocompatibility of the constituent polymers is crucial for these applications. google.com The mechanical properties of the scaffolds, which influence cell behavior, can be tuned by adjusting the copolymer composition. For instance, increasing the PHBA content in PGMA-PHBA worm gels can increase the gel's strength, providing a way to tailor the mechanical cues presented to the cells. acs.org

The hydroxyl groups on the this compound or HBA monomer units provide convenient handles for further functionalization. Bioactive molecules, such as peptides or growth factors, can be covalently attached to the scaffold to promote specific cellular responses like adhesion and differentiation, creating a more instructive and effective microenvironment for tissue regeneration. nih.gov

Biosensors and Bioimaging

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect specific analytes. acs.org The surface chemistry of the transducer is critical for immobilizing the bioreceptor and ensuring the sensor's sensitivity and stability. mdpi.com

While direct research detailing the use of this compound in commercial biosensors is limited, its chemical properties make it a highly suitable candidate for surface functionalization in biosensor design. Polymers containing hydroxyl groups, such as poly(N-hydroxyethyl acrylamide), are used to create hydrogel coatings for biosensors and materials for bioimaging. The hydrophilic and functional nature of poly(this compound) allows it to be used in several key ways.

First, it can be used to create a biocompatible, anti-fouling layer on the sensor surface. This hydrophilic coating minimizes the nonspecific adsorption of proteins and other molecules from complex biological samples, which is a major challenge in biosensor development. Second, the pendant hydroxyl groups serve as anchor points for the covalent immobilization of biorecognition elements like enzymes, antibodies, or DNA probes. mdpi.com This ensures a stable and well-oriented attachment of the bioreceptor, which is essential for reliable sensor performance. Polymers such as polyacrylamides are commonly used to entrap bioreceptors in a gel matrix on the sensor surface. mdpi.com The ability to form hydrogels makes poly(this compound) suitable for creating such a three-dimensional matrix, which can enhance the loading of the biological component and maintain its activity. mdpi.com

Luminescent Materials and Bio-imaging Probes

The development of luminescent probes is critical for advanced bio-imaging, enabling the visualization of biological processes at the cellular and molecular level. nih.govfujifilm.com These probes are typically substances that emit light after being excited, and their effectiveness often depends on high selectivity and low background noise. fujifilm.com While research has highlighted the use of related N-hydroxyalkyl acrylamides in creating luminescent materials, specific studies detailing the integration of this compound into such probes are not extensively documented in the reviewed literature.

However, the principles for its use can be inferred from similar monomers. For instance, N-Hydroxyethyl acrylamide (B121943) has been used in the synthesis of lanthanide-based luminescent materials for sensors and bio-imaging. The hydroxyl groups on the polymer side chains can act as coordination sites for luminescent ions or as points for attaching fluorescent dyes. Polymers made from this compound could theoretically be used in a similar fashion. The pendant hydroxyl groups could be functionalized to conjugate with fluorophores or quantum dots, creating probes for targeted in vivo imaging. The polymer backbone itself can influence the photophysical properties of the attached luminophore, potentially enhancing quantum yield or stability. nih.gov

Anti-Fouling and Protein-Resistant Surfaces

Biofouling, the undesirable accumulation of proteins, cells, and other biological matter on surfaces, is a major challenge for medical devices and implants. aalto.fi Surfaces that resist protein adsorption are crucial for maintaining the performance and safety of these devices. Polymers containing this compound have shown significant promise in creating such anti-fouling, or protein-resistant, surfaces.

The anti-fouling mechanism of polymers based on this compound is largely attributed to their hydrophilicity. mdpi.com The pendant hydroxyl (-OH) groups on the polymer chains form a tightly bound hydration layer on the material's surface through hydrogen bonding with water molecules. This hydration layer acts as a physical and energetic barrier, preventing proteins and other biomolecules from adhering to the surface. Research has shown that hydroxyl amide monomers, including N-(4-hydroxybutyl)methacrylamide, are effective in creating surfaces with low protein adhesion and high flux. nih.govresearchgate.net The performance of these surfaces has been found to be comparable to the so-called "gold-standard" anti-fouling materials, such as those based on polyethylene (B3416737) glycol (PEG) and zwitterionic monomers. nih.gov

Graft Polymerization of this compound to Prevent Protein Adhesion

Graft polymerization is a powerful technique to modify the surface properties of a material without altering its bulk characteristics. mdpi.com This method has been successfully employed to attach polymers of this compound (or its methacrylamide (B166291) analogue) onto various substrates to impart protein resistance.

In one notable approach, N-(4-hydroxybutyl)methacrylamide was graft-polymerized onto a poly(ether sulfone) (PES) membrane, a material commonly used in filtration and separation processes. nih.govresearchgate.net The process utilized atmospheric pressure plasma (APP) to create reactive sites on the PES surface, from which the monomer was then polymerized in a "graft-from" approach. researchgate.net This method allows for the creation of dense polymer brush layers on the surface.

The resulting modified PES membranes demonstrated significantly reduced protein adhesion. nih.gov A combinatorial study that screened various new vinyl amide monomers found that those with hydroxyl groups, like N-(4-hydroxybutyl)methacrylamide, were particularly effective. The study concluded that the monomer's solubility in water, a property enhanced by the hydroxyl group, correlates with the protein-resistant nature of the modified surface. nih.govresearchgate.net

Table 1: Performance of Various Monomers Grafted onto PES Membranes for Protein Resistance nih.govresearchgate.net
MonomerMonomer TypeObserved Protein Resistance
N-(3-hydroxypropyl)methacrylamideHydroxyl AmideHigh
N-(4-hydroxybutyl)methacrylamideHydroxyl AmideHigh
N-(3-methoxypropyl)methacrylamideEthylene Glycol (EG)High
N-(2-(dimethylamino)ethyl)-N-methylmethacrylamideTertiary AmineHigh

Other Emerging Biomedical Applications

Beyond anti-fouling coatings, the unique properties of this compound are being explored for other advanced biomedical uses, including smart adhesives and as a component in complex polymer systems.

Smart Adhesives for Biomedical Applications

The development of effective and biocompatible tissue adhesives is a significant goal in medicine for wound closure and repair. mdpi.com Hydrogels based on acrylamide derivatives are being investigated for this purpose. The incorporation of this compound into these hydrogels is advantageous due to its hydroxyl group, which can form strong hydrogen bonds with tissue surfaces, leading to robust adhesion. mdpi.com

Polymers containing 4-hydroxybutyl acrylate, the acrylate analogue of this compound, have been shown to enhance adhesion strength and moisture resistance in adhesive formulations. polysciences.comkowachemical.com When integrated into "smart" hydrogel networks, these polymers can respond to environmental stimuli like temperature or pH. nih.govnih.gov For example, a hydrogel could be designed to be a free-flowing liquid at room temperature for easy application to a wound and then transform into a durable, adhesive gel at body temperature. nih.gov The flexibility of the butyl chain in this compound can also contribute to the mechanical resilience of the adhesive, allowing it to conform to tissue movement without failing.

Polyhydroxyalkanoates (PHA) and Poly-4-hydroxybutyrate (P4HB) in Medical Applications

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. mdpi.com Among them, the homopolymer Poly-4-hydroxybutyrate (P4HB) has gained significant attention and is the only PHA to have received FDA approval for medical use. frontiersin.orgnih.gov It is crucial to note that P4HB is chemically distinct from polymers made from this compound. P4HB is a polyester (B1180765) synthesized biologically from 4-hydroxybutyrate precursors, whereas poly(this compound) is a synthetic polyacrylamide created via radical polymerization.

P4HB is valued for its biocompatibility, strength, and slow, predictable degradation profile. frontiersin.org Its degradation product, 4-hydroxybutyrate, is a natural metabolite in the human body. These properties make P4HB suitable for a range of medical devices where a permanent implant is not required. frontiersin.org Applications include resorbable sutures, surgical meshes for soft tissue repair, scaffolds for tissue engineering, and drug delivery systems. frontiersin.orgnih.gov While both P4HB and poly(this compound) are important biomaterials containing a "4-hydroxybutyl" moiety, their chemical nature, synthesis, and specific application pathways are fundamentally different.

Theoretical and Computational Studies of N 4 Hydroxybutyl Acrylamide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. qu.edu.qa For a monomer like N-(4-Hydroxybutyl)acrylamide, DFT calculations can optimize the molecule's geometry to its lowest energy state and derive a host of electronic properties that govern its reactivity and stability. These calculations are typically performed using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) that approximate the complex interactions within the molecule. google.com

Key molecular properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In acrylamides, the LUMO is typically located on the vinyl group, indicating its susceptibility to nucleophilic attack, which is a key step in its polymerization and other reactions. nih.govresearchgate.net

Global Reactivity Descriptors

From the fundamental HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.gov These descriptors, based on conceptual DFT, provide a framework for understanding how the molecule will behave in chemical reactions. nih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Calculated as I = -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Calculated as A = -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A larger HOMO-LUMO gap results in a harder, more stable, and less reactive molecule. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). acs.org

While specific DFT calculations for this compound are not available in the reviewed literature, the table below illustrates the typical data that would be generated from such a study, providing a quantitative basis for its reactivity.

Illustrative Global Reactivity Descriptors for this compound

Note: These values are for illustrative purposes to demonstrate typical outputs of DFT calculations and are not based on published experimental or computational data for this specific molecule.

DescriptorSymbolFormulaIllustrative Value (eV)Interpretation
HOMO EnergyEHOMO--9.5Energy of the highest occupied molecular orbital
LUMO EnergyELUMO--0.7Energy of the lowest unoccupied molecular orbital
Energy GapΔEELUMO - EHOMO8.8Correlates with chemical stability
Ionization PotentialI-EHOMO9.5Energy to remove an electron
Electron AffinityA-ELUMO0.7Energy released when gaining an electron
Electronegativityχ(I + A) / 25.1Ability to attract electrons
Chemical Hardnessη(I - A) / 24.4Resistance to charge transfer
Electrophilicity Indexωμ² / (2η)2.96Propensity to accept electrons

Molecular Dynamics Simulations of this compound Polymer Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov For polymer systems like poly(this compound) (PN4HBA), MD simulations provide atomistic-level insights into polymer chain conformation, dynamics, and interactions with surrounding molecules, such as water. mdpi.com These simulations are crucial for understanding the macroscopic properties of the polymer, including its behavior in solution. sci-hub.se

Although specific MD studies on PN4HBA are not prominent in the literature, extensive research on analogous thermosensitive N-substituted polyacrylamides, such as poly(N-isopropylacrylamide) (PNIPAM), provides a strong basis for the expected behavior and simulation methodology. nih.govsci-hub.seacs.org In a typical MD simulation, a polymer chain (e.g., a 30-mer) is placed in a simulation box with a solvent, and the system's evolution is tracked by solving Newton's equations of motion for every atom. sci-hub.se

Key research findings from MD simulations on similar polyacrylamide systems include:

Conformational Transitions: MD simulations can model the coil-to-globule transition that is characteristic of thermosensitive polymers. nih.govacs.org This involves monitoring properties like the radius of gyration (Rg) as a function of temperature to identify the Lower Critical Solution Temperature (LCST).

Solvation and Hydration: The simulations allow for detailed analysis of the polymer's hydration shell. This includes calculating the number of hydrogen bonds between the polymer's amide and hydroxyl groups and water molecules, as well as the residence time of water around the polymer. sci-hub.se These interactions are fundamental to the polymer's solubility and thermosensitive behavior. nih.govacs.org

Inter- and Intramolecular Interactions: MD can quantify the non-bonded interactions (van der Waals and electrostatic) that dictate the polymer's structure. For PN4HBA, this would involve analyzing hydrogen bonding between the hydroxyl (-OH) and amide (-CONH-) groups, both within the same chain and between different chains. mdpi.com

Quantitative Structure-Property Relationships (QSPR) in this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.net A QSPR model is a mathematical equation that links numerical descriptors of a molecule's structure to a specific property. acs.org

For a series of this compound derivatives, QSPR studies could be developed to predict various properties without the need for extensive experimental measurements. The process involves:

Dataset Curation: Assembling a set of derivative compounds with reliable experimental data for the property of interest (e.g., solubility, reactivity, glass transition temperature of the polymer).

Descriptor Calculation: For each molecule in the dataset, calculating a large number of numerical descriptors that encode structural, electronic, and physicochemical information. These can include DFT-calculated descriptors like HOMO/LUMO energies and electrophilicity, as well as empirical descriptors related to size, shape, and atom counts. acs.org

Model Building and Validation: Using statistical methods or machine learning to build a regression or classification model that links the descriptors to the property. researchgate.net The model's predictive power is then rigorously tested on an external set of compounds not used in the model training.

While no specific QSPR studies focused on this compound derivatives were identified in the reviewed literature, research on other acrylamides shows that their reactivity and toxicity can be successfully modeled using this approach. nih.gov For derivatives of this compound, a QSPR model could, for example, predict how modifications to the butyl chain or the acrylamide (B121943) group would influence the polymer's thermosensitive properties or its interaction with biological systems.

Environmental and Safety Considerations in Academic Research

Acrylamide (B121943) Formation and Mitigation in Research Contexts

N-(4-Hydroxybutyl)acrylamide, like other acrylamide derivatives, is synthesized from acrylamide. The primary concern in the synthesis and handling of this compound is the potential presence of residual unpolymerized acrylamide, a known neurotoxin and probable human carcinogen. mdpi.comeuropa.eu The formation of acrylamide itself is often associated with high-temperature processing of carbohydrate-rich foods, a process known as the Maillard reaction involving asparagine and reducing sugars. nih.govscielo.sa.cr While the synthesis of this compound is a controlled chemical process rather than a food processing one, the fundamental reactivity of the acrylamide functional group remains a key consideration.

In a laboratory setting, the polymerization of acrylamide to form polyacrylamide gels is a common procedure where exposure to unpolymerized acrylamide is a risk. bio-rad.com Similarly, in the synthesis of derivatives like this compound, reaction conditions must be optimized to ensure complete conversion and minimize residual acrylamide monomer.

Mitigation Strategies:

Several strategies can be employed in a research context to mitigate the risks associated with acrylamide formation and presence:

Use of Less Hazardous Alternatives: Whenever possible, researchers should consider if less hazardous substances can be used in place of acrylamide or its derivatives. harvard.edu

Purchasing Pre-made Solutions: To avoid handling acrylamide powder, which can easily become airborne, purchasing pre-mixed aqueous solutions or ready-made gels is strongly encouraged. hawaii.edu

Controlled Reaction Conditions: During the synthesis of this compound, careful control of reaction parameters such as temperature, pH, and stoichiometry can maximize the yield of the desired product and minimize unreacted acrylamide.

Use of Additives: Certain additives have been shown to mitigate acrylamide formation. For instance, antioxidants like those found in bamboo leaves and vitamin E have been effective in reducing acrylamide in food processing, a principle that could potentially be adapted to synthesis protocols. nih.gov Other additives like calcium chloride and various amino acids (lysine, glycine, cysteine) have also demonstrated an inhibitory effect on acrylamide production. researchgate.netupc.edu

Enzymatic Treatment: The enzyme asparaginase (B612624) can convert asparagine into aspartic acid, thereby preventing it from participating in the Maillard reaction to form acrylamide. upc.edu While more relevant to food science, this highlights a biochemical approach to precursor removal.

Surface Decontamination: Work areas where unpolymerized acrylamide is used can be periodically treated with solutions of potassium persulfate followed by sodium metabisulfite (B1197395) to polymerize any residual monomer, rendering it less hazardous. harvard.eduhawaii.edu

Waste Management and Disposal of this compound-Related Materials

Proper waste management is crucial to prevent environmental contamination and ensure the safety of laboratory personnel and the public. The disposal of this compound and related materials should follow established institutional and regulatory guidelines for hazardous chemical waste. dartmouth.edupurdue.eduunimelb.edu.au

General Guidelines for Waste Disposal:

Containerization: All chemical waste must be collected in appropriate, leak-proof, and clearly labeled containers. dartmouth.edupurdue.edu The original container of the main component is often suitable, provided it is in good condition and compatible with the waste. purdue.edu Containers must be kept tightly capped except when adding waste. purdue.edu

Labeling: Hazardous waste containers must be clearly marked with the words "HAZARDOUS WASTE" and a complete list of their contents, including percentages. dartmouth.edupurdue.edu

Segregation: Incompatible wastes should never be mixed. dartmouth.edu Waste containers should be stored in secondary containment and away from incompatible chemicals. dartmouth.edu

Unused Chemicals: Unused or unwanted acrylamide powder or its solutions must be disposed of as hazardous waste through the institution's environmental health and safety (EHS) office. dartmouth.edu

Contaminated Materials: Gloves, bench covers, and other disposable materials contaminated with this compound or unpolymerized acrylamide should be collected in sealed bags, labeled as hazardous waste, and disposed of through the chemical waste program. hawaii.edupitt.edu These items should not be placed in regular trash or biological waste bags. pitt.edu

Polymerized Gels: While polymerized acrylamide is not regulated as a hazardous waste, polyacrylamide gels often contain residual unpolymerized acrylamide. pitt.edu Therefore, it is recommended that these gels also be disposed of as chemical waste. pitt.edu

Spill Cleanup: Materials used to clean up spills of this compound or acrylamide solutions must be collected, double-bagged, and disposed of as hazardous waste. harvard.edu

The following table provides a summary of disposal recommendations for materials related to this compound research.

MaterialDisposal RecommendationCitation
Unused/Surplus this compoundDispose through institutional hazardous waste program. dartmouth.edu
Waste solutions of this compoundCollect in a labeled, sealed container for hazardous waste pickup. dartmouth.edupurdue.edu
Contaminated labware (gloves, pipette tips, etc.)Place in a sealed bag inside a labeled hazardous waste box. pitt.edu
Polymerized gels containing this compoundDispose through the chemical waste program due to potential residual monomer. pitt.edu
Spill cleanup materialsCollect in a sealed, labeled container for hazardous waste disposal. harvard.edu

This table is for informational purposes only. Always follow your institution's specific waste disposal guidelines.

Genotoxicity Studies and Research Implications

The genotoxicity of acrylamide, the parent compound of this compound, is a significant concern with direct implications for research involving this class of chemicals. Acrylamide is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). mdpi.comfood.gov.uk

Key Findings from Genotoxicity Studies on Acrylamide:

Mechanism of Action: Acrylamide is metabolized in the body to a more reactive epoxide metabolite, glycidamide (B1671898) (GA). food.gov.uk It is primarily this metabolite that is responsible for the genotoxic effects. food.gov.uknih.gov GA is a strong mutagen and clastogen that induces mutations by forming DNA adducts. food.gov.uknih.gov Acrylamide can also induce genotoxicity through the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage. food.gov.uknih.gov

In Vitro and In Vivo Evidence: In vitro studies show that acrylamide is a weak mutagen in mammalian cells but an effective clastogen (an agent that causes breaks in chromosomes). food.gov.uknih.gov In vivo studies have clearly demonstrated that acrylamide is genotoxic in both somatic (body) and germ (reproductive) cells. food.gov.uk It has been shown to induce DNA damage in various organs in rodents, including the liver, kidneys, brain, and testes. food.gov.uk

DNA Adducts: Exposure to acrylamide leads to the formation of DNA adducts by its metabolite, glycidamide. nih.gov These adducts have been observed in experimental animals and humans. nih.gov While the presence of DNA adducts is a marker of exposure and potential genotoxicity, not all adducts necessarily lead to cancer. mdpi.com

Research Implications:

The genotoxic potential of the acrylamide structural motif has significant implications for researchers working with this compound:

Handling Precautions: Due to the inherent genotoxic risk associated with the acrylamide family of compounds, strict safety protocols must be followed. This includes working in a chemical fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles), and avoiding the creation of aerosols, especially when handling the compound in powdered form. harvard.eduhawaii.edu

Risk Assessment: The decision to use this compound in a research project should be preceded by a thorough risk assessment that considers its potential genotoxicity. The potential benefits of the research should be weighed against the risks to the researchers and the environment.

Long-Term Health Monitoring: While specific data on this compound is limited, the known effects of acrylamide suggest that long-term or high-level exposure could pose health risks. Researchers should be aware of these potential risks.

Further Research: The genotoxicity of this compound itself has not been as extensively studied as that of acrylamide. Further research is warranted to fully characterize its genotoxic profile and to understand how the 4-hydroxybutyl substitution might alter its metabolic activation and interaction with DNA compared to the parent compound. Studies have investigated the genotoxicity of related compounds like N-butyl-N-(4-hydroxybutyl)nitrosamine, a known bladder carcinogen, which also contains a hydroxybutyl group. nih.govresearchgate.netnihs.go.jp These studies, while on a different class of compound, highlight the importance of understanding the toxicology of specific chemical structures.

The following table summarizes key genotoxicity data for the parent compound, acrylamide.

EndpointFindingCitation
Carcinogenicity Classification (IARC)Group 2A: Probably carcinogenic to humans mdpi.comfood.gov.uk
Primary Genotoxic MetaboliteGlycidamide (GA) food.gov.uknih.gov
In Vitro EffectsWeak mutagen, effective clastogen in mammalian cells food.gov.uknih.gov
In Vivo EffectsGenotoxic in somatic and germ cells; induces DNA damage in multiple organs food.gov.uk
MechanismFormation of DNA adducts by glycidamide; induction of oxidative stress food.gov.uknih.gov

This table summarizes data for acrylamide and serves as a reference for the potential hazards of its derivatives.

Future Directions and Interdisciplinary Research Opportunities

Integration of N-(4-Hydroxybutyl)acrylamide in Multifunctional Materials

The structure of HBAA is inherently suited for the creation of multifunctional materials where distinct properties are required. The hydroxyl group offers a reactive site for post-polymerization modification or for forming crosslinks, while the acrylamide (B121943) group provides a robust and hydrophilic polymer backbone.

Future research will likely focus on creating "Janus" materials, which possess two sides with different properties. For instance, hydrogels based on polyacrylamide derivatives have been engineered to have one surface that firmly adheres to tissues like tendons, while the opposite surface remains slick to allow for smooth gliding. harvard.edu This concept can be extended using HBAA, where one side could be functionalized via its hydroxyl groups to promote specific cell adhesion for tissue engineering, while the other side remains inert or lubricious.

Furthermore, HBAA is a key component in formulating advanced coatings and adhesives. myskinrecipes.compolysciences.com Its hydroxyl groups can participate in crosslinking reactions, leading to coatings with enhanced chemical and abrasion resistance. polysciences.combtc-europe.com In adhesives, it can improve adhesion strength and moisture resistance. polysciences.com The ability to copolymerize HBAA with a variety of other monomers allows for the fine-tuning of properties such as polarity, flexibility, and weatherability, opening avenues for high-performance, task-specific formulations. btc-europe.comooc.co.jp For example, its incorporation into hydrogels makes it a prime candidate for creating sophisticated drug delivery systems that offer controlled release. myskinrecipes.comresearchgate.netresearchgate.net

Advanced Polymer Architectures and Self-Assembly

The development of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has revolutionized the synthesis of polymers with complex architectures. While much of the existing research focuses on the acrylate (B77674) analogue, 4-hydroxybutyl acrylate (HBA), the principles are directly transferable to HBAA.

RAFT polymerization allows for the synthesis of well-defined block copolymers. For instance, poly(N,N′-dimethylacrylamide)–poly(4-hydroxybutyl acrylate) (PDMAC–PHBA) diblock copolymers have been shown to self-assemble in water into various morphologies, including spheres, worms, and vesicles, in response to temperature changes. nih.gov This behavior, known as polymerization-induced self-assembly (PISA), is a powerful tool for creating nano-objects with tunable properties. nih.govwhiterose.ac.ukacs.orgacs.orgresearchgate.net The substitution of HBA with HBAA is expected to yield analogous thermoresponsive systems, potentially with different transition temperatures and hydrophilic/hydrophobic balances, offering a new set of tunable nanomaterials for applications in nanomedicine and diagnostics. acs.orgwhiterose.ac.uk

The data below illustrates the types of thermoresponsive transitions observed in analogous HBA-based systems, which serves as a predictive model for future HBAA-based architectures.

Polymer System (Analogous to HBAA)StimulusMorphological TransitionPotential Application
PDMAC56–PHBA218–269Temperature (Cooling to 3°C)Worms to SpheresControlled Release
PDMAC56–PHBA218–269Temperature (Heating to 50°C)Worms to VesiclesEncapsulation
PEG45–PHBMA20Temperature (Heating to 55°C)Spheres to WormsInjectable Gels
PEG45–PHBMA20Temperature (Heating to 70°C)Worms to VesiclesDrug Delivery

Data derived from studies on HBA and HBMA, serving as a model for future HBAA research. nih.govresearchgate.net

Furthermore, the hydroxyl group of HBAA can act as an initiator for other polymerization methods, such as enzymatic ring-opening polymerization (eROP). rsc.orgresearchgate.net This opens the door to creating novel block copolymers, for example, by growing a polyester (B1180765) chain from the HBAA monomer. This "grafting-from" approach can lead to amphiphilic copolymers that self-assemble into nanoparticles, which have shown low cytotoxicity and are promising for biomedical applications. rsc.orgresearchgate.net

High-Throughput Screening and Combinatorial Approaches in Materials Discovery

The discovery of new materials with optimal properties is often a slow and laborious process. High-throughput screening (HTS) and combinatorial methods accelerate this discovery by synthesizing and testing thousands of material variations in parallel. This approach has been successfully used to identify protein-resistant surfaces by creating libraries of different amide monomers.

In one such study, various hydroxyl amide monomers were graft-polymerized onto membrane surfaces to screen for resistance to protein adhesion. This combinatorial approach allows for the rapid identification of "hit" monomers that exhibit the desired property from a large library. The integration of HBAA into such HTS workflows is a promising future direction. By creating polymer libraries with varying compositions of HBAA and other comonomers, researchers can rapidly screen for materials with optimized performance in specific applications, such as biomedical implants, biosensors, or anti-fouling coatings.

The power of this approach lies in its efficiency and the vast material space that can be explored. This methodology significantly reduces the time and resources required to develop new materials compared to traditional, one-at-a-time synthesis and testing. btc-europe.com

Sustainable Synthesis and Green Chemistry Principles for this compound

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. The synthesis of acrylamide-based polymers is increasingly benefiting from these principles.

A prime example is the industrial production of acrylamide from acrylonitrile, which utilizes a nitrile hydratase enzyme. mdpi.comresearchgate.netresearchgate.net This biocatalytic process is highly efficient and operates under mild conditions, representing a major success for green chemistry in large-scale chemical production. mdpi.com Future research will focus on applying similar enzymatic or biocatalytic methods to the synthesis of HBAA itself. Enzymatic synthesis of related functional acrylamides has already been demonstrated, using enzymes like β-glucosidase for transglycosylation or lipases for polymerization initiation. rsc.orgrsc.org

Another key principle of green chemistry is the use of renewable feedstocks. Research has shown the feasibility of synthesizing bio-based acrylic monomers from plant oils via transesterification with N-hydroxyethyl acrylamide. acs.orgrsc.org Life cycle and techno-economic analyses of these processes help to optimize for both environmental impact and economic viability. acs.org Applying these concepts to HBAA could involve sourcing the butyl component from bio-based butanol, thereby reducing the reliance on fossil fuels. Furthermore, conducting polymerizations in water, a benign solvent, is another green chemistry criterion that is well-suited for water-soluble monomers like HBAA. mdpi.com

The table below summarizes key green chemistry principles and their potential application to the HBAA life cycle.

Green Chemistry PrincipleApplication to this compound (Future Direction)
Biocatalysis Use of enzymes (e.g., nitrile hydratase, lipases) for monomer synthesis and polymerization, reducing harsh reagents and byproducts. rsc.orgmdpi.comresearchgate.net
Renewable Feedstocks Synthesis from bio-derived intermediates, such as plant oils or bio-butanol, to decrease fossil fuel dependence. acs.orgrsc.org
Safer Solvents Utilizing water as a solvent for polymerization, minimizing the use of hazardous organic solvents. mdpi.com
Energy Efficiency Employing enzymatic processes that operate at or near ambient temperature and pressure, reducing energy consumption. mdpi.commdpi.com
Atom Economy Designing synthesis routes, like enzymatic hydrolysis, that maximize the incorporation of reactant atoms into the final product. mdpi.com

Cross-Disciplinary Collaborations (e.g., Chemistry, Biology, Engineering)

The full potential of this compound can only be unlocked through collaborations that span multiple scientific and engineering disciplines. The development of advanced materials based on HBAA is not solely a chemistry challenge but requires integrated expertise.

Chemistry and Bioengineering: Chemists can synthesize novel HBAA-based polymers with specific architectures, which bioengineers can then evaluate for applications like tissue engineering, smart wound dressings, or controlled drug delivery systems. harvard.edumdpi.comelspub.comresearchgate.net For example, creating hydrogels that mimic the natural extracellular matrix requires a deep understanding of both polymer chemistry and cell biology. nih.gov

Materials Science and Medicine: The development of HBAA-based biomaterials for medical implants or tendon repair necessitates collaboration between materials scientists, who characterize the material's mechanical and surface properties, and medical professionals, who can provide insights into clinical needs and test the materials in relevant preclinical models. harvard.edu

Polymer Chemistry and Environmental Engineering: Designing biodegradable HBAA-based polymers or materials for applications like wastewater treatment requires joint efforts. Chemists can design polymers with degradable linkages, while environmental engineers can assess their performance in removing pollutants and their environmental fate. vot.plmdpi.com

These collaborations are essential for translating fundamental research on HBAA into practical technologies that address real-world challenges in medicine, industry, and environmental science.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for N-(4-Hydroxybutyl)acrylamide, and how do reaction conditions influence yield and purity?

  • Answer: The synthesis of this compound typically involves acrylation of 4-hydroxybutylamine under controlled conditions. Key methodologies include:

  • Batch Process: Reactants are combined in a single vessel with precise stoichiometric ratios. Optimal yields (70–85%) are achieved at 60–80°C using polar aprotic solvents like DMF and catalysts such as EDCI .

  • Continuous Flow Process: Offers higher efficiency and scalability, with yields exceeding 90% due to better heat/mass transfer .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .

    Table 1: Comparative Synthesis Conditions

    MethodSolventCatalystTemp (°C)Yield (%)Purity (%)
    Batch (DMF)DMFEDCI707892
    Continuous FlowTHFNone809298

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer: Structural elucidation and purity assessment require:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Peaks at δ 6.2–6.5 (acrylamide vinyl protons), δ 3.5 (hydroxybutyl -CH2-O), and δ 1.6 (hydroxybutyl -CH2-) .
  • ¹³C NMR: Carbonyl signal at ~165 ppm and hydroxyl-bearing carbon at ~65 ppm .
  • Mass Spectrometry (MS): Molecular ion [M+H]+ at m/z 158.17 (calculated) .
  • Infrared Spectroscopy (IR): Stretching vibrations for -OH (3400 cm⁻¹) and amide C=O (1660 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity data for this compound across cell lines?

  • Answer: Inconsistent cytotoxicity data (e.g., IC50 variations) arise from differences in:

  • Cell Line Sensitivity: HepG2 (liver) vs. HEK293T (kidney) may show divergent responses due to metabolic enzyme expression .

  • Assay Conditions: Standardize protocols (e.g., MTT assay duration: 48–72 hours; serum-free vs. serum-containing media) .

  • Metabolite Interference: Hydroxybutyl metabolites may exhibit varying toxicities; use HPLC to quantify parent compound vs. derivatives .

    Table 2: Cytotoxicity Data Comparison

    Cell LineIC50 (µM)Assay TypeExposure Time (h)Reference
    HEK293T120MTT48
    HepG285SRB72

Q. What computational models predict the reactivity and biological interactions of this compound?

  • Answer:

  • Global Reactivity Descriptors: Calculated via density functional theory (DFT) to predict electrophilicity (ω) and nucleophilicity (N). For this compound, ω ≈ 1.8 eV suggests moderate reactivity with thiol groups in proteins .
  • Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers or enzymes (e.g., cytochrome P450) to assess metabolic pathways .
  • Docking Studies: Predict binding affinity to targets like NF-κB or antioxidant response element (ARE) to explain neuroprotective/cytotoxic duality .

Q. How does the hydroxybutyl moiety influence copolymerization kinetics and material properties in polymer applications?

  • Answer: The hydroxybutyl group enhances:

  • Hydrophilicity: Increases water absorption in polyacrylamide hydrogels (up to 300% swell ratio) .
  • Crosslinking Efficiency: Forms hydrogen bonds with poly(vinyl alcohol) (PVAL), improving mechanical strength (Young’s modulus ~2.5 GPa) .
  • Biocompatibility: Reduces macrophage activation compared to unmodified acrylamides (TNF-α secretion ↓40%) .

Methodological Considerations

  • Synthesis Optimization: Use DoE (Design of Experiments) to balance temperature, solvent polarity, and catalyst loading for maximal yield .
  • Toxicity Studies: Combine in vitro assays (e.g., ROS detection) with in silico ADMET predictions to identify mechanisms .
  • Polymer Characterization: Employ DSC (Tg ~105°C) and GPC (Mw ~50 kDa) to correlate structure with thermal/rheological properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.